molecular formula C16H19N3O2S B7058535 1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine

1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine

Cat. No.: B7058535
M. Wt: 317.4 g/mol
InChI Key: PWWOMIILSLMVBT-UHFFFAOYSA-N
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Description

1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a pyridin-2-yl group and a 2-methylsulfonylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridin-2-yl Group: The piperazine ring is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridin-2-yl group.

    Introduction of the 2-Methylsulfonylphenyl Group: The final step involves the reaction of the intermediate with 2-methylsulfonylphenyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylsulfonylphenyl)-4-pyridin-3-ylpiperazine
  • 1-(2-Methylsulfonylphenyl)-4-pyridin-4-ylpiperazine
  • 1-(2-Methylsulfonylphenyl)-4-pyridin-5-ylpiperazine

Uniqueness

1-(2-Methylsulfonylphenyl)-4-pyridin-2-ylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylsulfonylphenyl group enhances its reactivity and potential for various applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-22(20,21)15-7-3-2-6-14(15)18-10-12-19(13-11-18)16-8-4-5-9-17-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWOMIILSLMVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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